Physicochemical Profiling and Synthetic Utility of 4-Methylfuran-2-sulfonyl Chloride in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 4-Methylfuran-2-sulfonyl Chloride in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, heteroaryl sulfonyl chlorides are indispensable building blocks for synthesizing bioactive sulfonamides. Among these, 4-Methylfuran-2-sulfonyl chloride (CAS: 2153799-57-4) represents a highly reactive, specialized electrophile[1]. The furan ring is a privileged scaffold, and its sulfonamide derivatives have demonstrated profound efficacy as antimicrobial agents and carbonic anhydrase (CA) inhibitors in oncology[2][3].
Due to the inherent electron-rich nature of the furan nucleus and the extreme moisture sensitivity of the sulfonyl chloride moiety, working with this compound requires rigorous anhydrous techniques and optimized synthetic routes[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven protocols for its application in drug discovery.
Physicochemical Properties & Structural Dynamics
The chemical behavior of 4-Methylfuran-2-sulfonyl chloride is dictated by the push-pull electronic relationship between the electron-donating 4-methylfuran ring and the strongly electron-withdrawing sulfonyl chloride group. The methyl group at the C4 position inductively donates electron density into the heteroaromatic system, slightly increasing the lability of the furan ring to strong acids compared to unsubstituted variants, while maintaining the high electrophilicity of the sulfur center.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | 4-Methylfuran-2-sulfonyl chloride |
| CAS Number | 2153799-57-4[1] |
| Molecular Formula | C5H5ClO3S[1] |
| Molecular Weight | 180.61 g/mol [1] |
| SMILES | CC1=COC(=C1)S(=O)(=O)Cl[5] |
| MDL Number | MFCD31665475[6] |
| Appearance | Pale yellow to off-white liquid/solid (extrapolated from furan-2-sulfonyl chloride)[4] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF). Reacts violently with water[4]. |
| Storage Conditions | Inert atmosphere (Ar/N2), store in freezer under -20 °C[7]. |
Mechanistic Reactivity and Stability
The reactivity of heteroaryl sulfonyl chlorides is a double-edged sword. The same electrophilicity that makes 4-Methylfuran-2-sulfonyl chloride an excellent reagent for sulfonamide synthesis also makes it highly susceptible to atmospheric moisture[3].
Causality of Degradation: If exposed to water, the nucleophilic oxygen of H₂O attacks the electrophilic sulfur, displacing the chloride ion. This hydrolysis yields 4-methylfuran-2-sulfonic acid and stoichiometric hydrogen chloride (HCl)[4]. The localized generation of strong acid can subsequently trigger the polymerization or ring-opening of the acid-sensitive furan nucleus, destroying the reagent. Therefore, handling must strictly favor the aminolysis pathway over hydrolysis.
Fig 1. Divergent chemoselective pathways of 4-Methylfuran-2-sulfonyl chloride.
Advanced Synthetic Workflows
To ensure scientific integrity and high yields, the following protocols are designed as self-validating systems, utilizing mild conditions to protect the furan scaffold.
Protocol A: In Situ Synthesis via Organozinc Reagents (Transition-Metal-Free)
Direct electrophilic sulfonation of alkyl-furans using chlorosulfonic acid often results in competitive polymerization. To circumvent this, we employ a modern approach utilizing 2,4,6-trichlorophenyl chlorosulfate (TCPC)[8].
Step-by-Step Methodology:
-
Organozinc Preparation: In an oven-dried Schlenk flask under argon, prepare 4-methyl-2-furylzinc chloride (1.0 equiv) in anhydrous THF.
-
Electrophilic Coupling: Cool the solution to 0 °C. Dropwise, add a solution of TCPC (1.2 equiv) in THF. Rationale: Pre-forming the heteroarylzinc reagent inverts the polarity, allowing nucleophilic attack on the TCPC electrophile, generating the sulfonyl chloride under mild, non-acidic conditions[8].
-
Validation: Monitor the formation of 4-Methylfuran-2-sulfonyl chloride via TLC (using a UV-active stain). Do not isolate the intermediate due to its thermal instability at room temperature[8].
Protocol B: Parallel Synthesis of Furan-Sulfonamides (Amine Coupling)
Once the sulfonyl chloride is generated (or if using a commercially sourced, freshly thawed batch), it must be immediately subjected to aminolysis.
Step-by-Step Methodology:
-
Amine Preparation: Dissolve the target primary or secondary amine (1.1 equiv) in anhydrous dichloromethane (DCM). Add anhydrous pyridine or triethylamine (2.5 equiv)[9]. Rationale: The non-nucleophilic base is non-negotiable. It deprotonates the intermediate zwitterion and scavenges the stoichiometric HCl byproduct, preventing the acidic cleavage of the furan ring[9].
-
Coupling: Slowly transfer the freshly prepared 4-Methylfuran-2-sulfonyl chloride solution to the amine mixture at 0 °C[9]. Rationale: The reaction is highly exothermic. Maintaining 0 °C suppresses side reactions and prevents the thermal degradation of the sulfonyl chloride.
-
Workup & Neutralization: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. The basic quench neutralizes any unreacted sulfonyl chloride into the water-soluble sulfonate salt, acting as a self-purifying step[9].
-
Validation: Confirm the product mass using LC-MS (ESI+) targeting the
of the specific sulfonamide adduct.
Fig 2. Transition-metal-free synthetic workflow for furan-sulfonamides via TCPC.
Applications in Targeted Drug Development
The sulfonamides derived from 4-Methylfuran-2-sulfonyl chloride are highly valued in structure-activity relationship (SAR) studies across two primary therapeutic domains:
-
Antimicrobial Agents: Furan-2-sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. They have shown measurable Minimum Inhibitory Concentration (MIC) values against resistant strains like MRSA[2][9].
-
Oncology & Tumor Microenvironment: Heteroaryl sulfonamides are potent inhibitors of Carbonic Anhydrases (CAs). Specifically, the inhibition of the CA IX isoform—which is overexpressed in hypoxic tumors and drives the acidification of the tumor microenvironment—disrupts cancer cell survival and metastasis[3].
Handling, Safety, and Storage Protocols
As a highly reactive sulfonyl chloride, this compound is classified as corrosive and water-reactive [4].
-
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at or below -20 °C to prevent gradual degradation[7].
-
Handling: Always handle inside a fume hood using Schlenk line techniques. Contact with moisture liberates toxic and corrosive hydrogen chloride gas[4].
-
PPE: Chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves are mandatory[4].
References
-
PubChemLite. "4-methylfuran-2-sulfonyl chloride (C5H5ClO3S)". University of Luxembourg. Available at:[Link]
-
Organic Letters. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate". ACS Publications, 2015. Available at:[Link]
-
Cole-Parmer. "Material Safety Data Sheet - Furan-2-sulfonyl chloride". Cole-Parmer Safety Database. Available at: [Link]
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